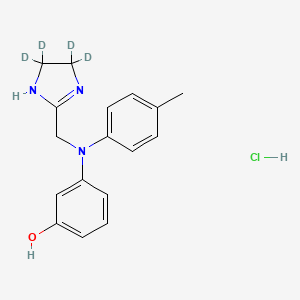

Phentolamine-d4 Hydrochloride

Vue d'ensemble

Description

- La Phénolamine-d4 (chlorhydrate) est la forme marquée au deutérium du chlorhydrate de phénolamine.

- Le chlorhydrate de phénolamine est un bloqueur réversible et non sélectif des récepteurs adrénergiques α1 et α2.

- Il agit en dilatant les vaisseaux sanguins, réduisant la résistance vasculaire périphérique.

- Utilisé couramment pour traiter l'hypertension liée au phéochromocytome, l'insuffisance cardiaque et la dysfonction érectile .

Méthodes De Préparation

- Les voies de synthèse de la Phénolamine-d4 (chlorhydrate) impliquent une substitution au deutérium pendant la synthèse.

- Les méthodes de production industrielle suivent généralement les procédures établies pour le chlorhydrate de phénolamine.

Analyse Des Réactions Chimiques

- La Phénolamine-d4 (chlorhydrate) subit diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs courants comprennent les agents oxydants (par exemple, KMnO4), les agents réducteurs (par exemple, LiAlH4) et les agents alkylants.

- Les principaux produits dépendent des conditions de réaction et des substituants.

Applications de la recherche scientifique

- Chimie : Utilisé comme étalon de référence dans les méthodes analytiques.

- Biologie : Étudié pour ses effets sur les récepteurs adrénergiques.

- Médecine : Pertinent dans le traitement des urgences hypertensives et la gestion de l'anesthésie des tissus mous.

- Industrie : Peut trouver des applications dans le développement de médicaments et les études pharmacocinétiques.

Mécanisme d'action

- La Phénolamine-d4 (chlorhydrate) bloque les récepteurs adrénergiques α1 et α2.

- Par vasodilatation, elle réduit la pression artérielle et augmente le flux sanguin.

- Les cibles moléculaires comprennent les cellules musculaires lisses vasculaires.

Applications De Recherche Scientifique

- Chemistry: Used as a reference standard in analytical methods.

- Biology: Investigated for its effects on adrenergic receptors.

- Medicine: Relevant in treating hypertensive emergencies and managing soft tissue anesthesia.

- Industry: May find applications in drug development and pharmacokinetic studies.

Mécanisme D'action

- Phentolamine-d4 (hydrochloride) blocks α1 and α2 adrenergic receptors.

- By vasodilation, it reduces blood pressure and increases blood flow.

- Molecular targets include vascular smooth muscle cells.

Comparaison Avec Des Composés Similaires

- Caractéristiques uniques : Marquage au deutérium à des fins de recherche.

- Composés similaires : Chlorhydrate de phénolamine, mésylate de phénolamine.

Activité Biologique

Phentolamine-d4 hydrochloride is a deuterated form of phentolamine, a reversible antagonist of both alpha-1 and alpha-2 adrenergic receptors. This compound is primarily utilized as an internal standard in quantitative analyses involving phentolamine, particularly in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) applications. Understanding its biological activity is crucial for both pharmacological research and clinical applications.

Phentolamine acts by blocking the effects of catecholamines (such as norepinephrine and epinephrine) at alpha-adrenergic receptors. This action leads to several physiological effects, including:

- Vasodilation : By inhibiting alpha-1 receptors, phentolamine causes relaxation of vascular smooth muscle, leading to decreased peripheral resistance and lowering blood pressure.

- Increased Heart Rate : The blockade of alpha-2 receptors can lead to increased release of norepinephrine, which may result in reflex tachycardia.

The pharmacological profile of phentolamine-d4 mirrors that of its non-deuterated counterpart, making it a valuable tool for studying adrenergic signaling pathways.

Research Findings

Several studies have explored the biological activity of phentolamine and its derivatives:

- Cardiovascular Effects : Phentolamine has been shown to significantly reduce blood pressure in animal models. For instance, in studies involving rats, administration resulted in a rapid decrease in systemic arterial pressure followed by compensatory tachycardia .

- Neurotransmitter Release : In experiments assessing neurotransmitter dynamics, phentolamine was found to enhance dopamine release in the nucleus accumbens, suggesting its role in modulating dopaminergic signaling .

- Vascular Remodeling : Research indicates that phentolamine may influence vascular remodeling processes. In models subjected to stress-induced vascular changes, the administration of phentolamine helped mitigate neointimal formation, highlighting its potential protective role against vascular injuries .

Case Studies

A detailed examination of case studies involving phentolamine-d4 includes:

- Study on Pulmonary Hypertension : A study demonstrated that phentolamine could mitigate the hemodynamic effects induced by leukotrienes in newborn lambs. The findings suggested that while leukotriene D4 increased pulmonary arterial pressure, pretreatment with phentolamine did not significantly alter these effects, indicating a complex interaction between adrenergic and leukotriene pathways .

- Stress-Induced Vascular Changes : In a mouse model subjected to restraint stress, administration of phentolamine was shown to counteract adverse vascular remodeling effects by reducing neointimal hyperplasia .

Data Tables

Propriétés

IUPAC Name |

3-[4-methyl-N-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]anilino]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H/i9D2,10D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJFGFQYKDAPM-PQDNHERISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)CN(C2=CC=C(C=C2)C)C3=CC(=CC=C3)O)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.